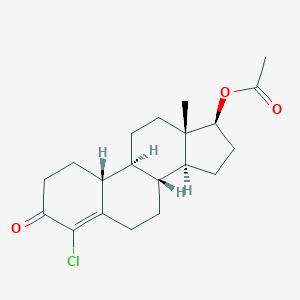
4-Chloro-19-nortestosterone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-19-nortestosterone acetate (also known as Clostebol acetate) is a synthetic androgenic-anabolic steroid that is commonly used in scientific research. It is a modified form of testosterone that has been altered to increase its anabolic properties while reducing its androgenic effects. This steroid has been shown to have a range of potential applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-Chloro-19-nortestosterone acetate involves binding to androgen receptors in the body. This leads to an increase in protein synthesis and a reduction in protein breakdown, resulting in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
In addition to its effects on muscle mass and strength, 4-Chloro-19-nortestosterone acetate has been shown to have a range of other biochemical and physiological effects. It has been shown to increase bone density, reduce inflammation, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-19-nortestosterone acetate in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of anabolic steroids on the body. However, it is important to note that this steroid also has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of potential future directions for research involving 4-Chloro-19-nortestosterone acetate. These include exploring its potential use in treating conditions such as osteoporosis and muscle wasting, as well as investigating its effects on other physiological systems in the body. Additionally, further research is needed to better understand the potential risks and benefits of using this steroid in scientific research.
Synthesis Methods
The synthesis of 4-Chloro-19-nortestosterone acetate involves the modification of testosterone through the addition of a chlorine atom at the fourth position and the removal of the 19th carbon atom. This process is typically achieved through a series of chemical reactions, including esterification and chlorination.
Scientific Research Applications
4-Chloro-19-nortestosterone acetate has been extensively used in scientific research due to its potential applications in the fields of biochemistry and physiology. It has been shown to have a range of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.
properties
CAS RN |
1164-99-4 |
|---|---|
Product Name |
4-Chloro-19-nortestosterone acetate |
Molecular Formula |
C20H27ClO3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H27ClO3/c1-11(22)24-18-8-6-16-14-3-4-15-12(5-7-17(23)19(15)21)13(14)9-10-20(16,18)2/h12-14,16,18H,3-10H2,1-2H3/t12-,13-,14-,16+,18+,20+/m1/s1 |
InChI Key |
FNMAFGQVNCRKGS-JZQWUOKRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@H]34)Cl)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Other CAS RN |
1164-99-4 |
synonyms |
4-chloro-19-nortestosterone acetate NCITA cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



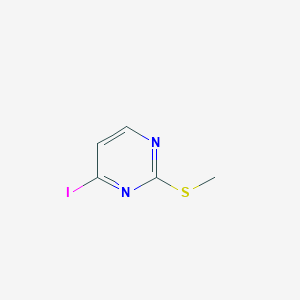
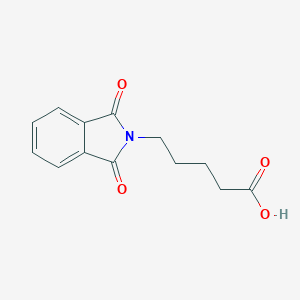
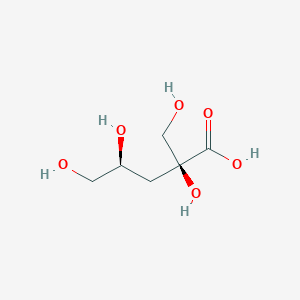
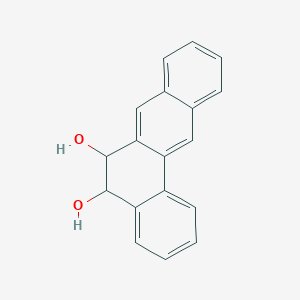
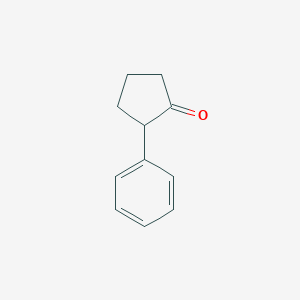
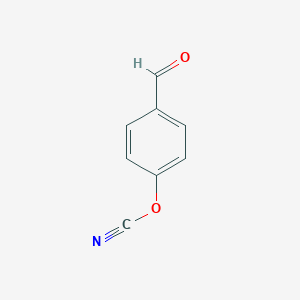
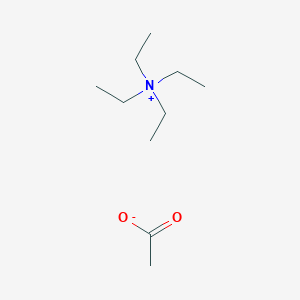
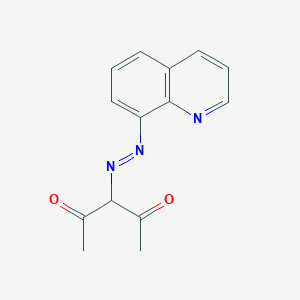
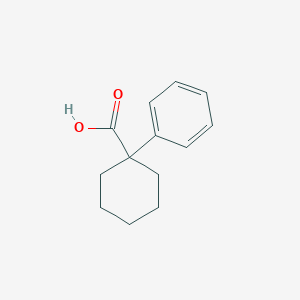
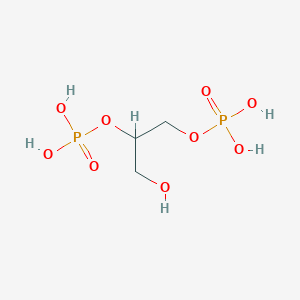
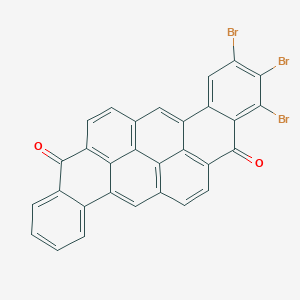
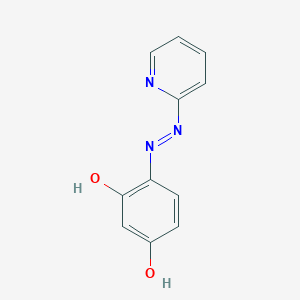
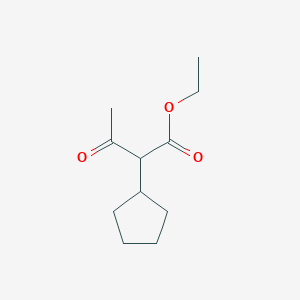
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)